![molecular formula C12H16ClNS B14018481 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine CAS No. 6631-77-2](/img/structure/B14018481.png)
1-[(4-Chlorophenyl)sulfanylmethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)sulfanylmethyl]piperidine is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group attached to a 4-chlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine typically involves the reaction of 4-chlorobenzenethiol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of a sulfanylmethyl intermediate, which subsequently reacts with piperidine to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding piperidine derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Piperidine: A simple heterocyclic amine with a similar structure but lacking the sulfanylmethyl and chlorophenyl groups.
4-Chlorobenzenethiol: Contains the chlorophenyl and sulfanyl groups but lacks the piperidine ring.
N-Substituted Piperidines: Compounds with various substituents on the piperidine ring, exhibiting different biological activities.
Uniqueness: 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine is unique due to the presence of both the sulfanylmethyl and chlorophenyl groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
6631-77-2 |
|---|---|
Formule moléculaire |
C12H16ClNS |
Poids moléculaire |
241.78 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16ClNS/c13-11-4-6-12(7-5-11)15-10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
Clé InChI |
XUTISGGIDBIFGD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
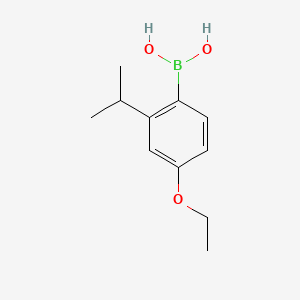
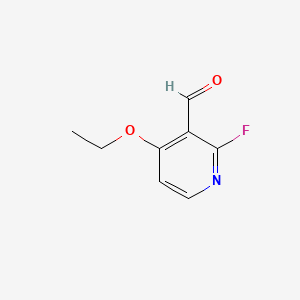
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
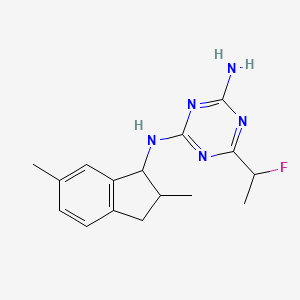
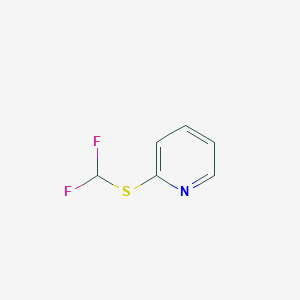
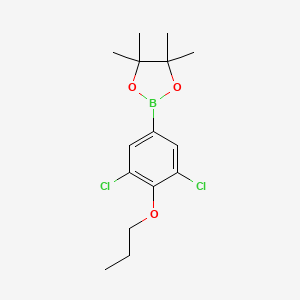
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
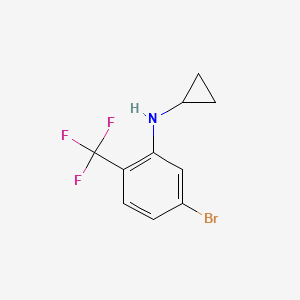
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)
